molecular formula C11H13N3O B14868769 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile

Cat. No.: B14868769
M. Wt: 203.24 g/mol
InChI Key: KWFIJLTYZLWZKY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropyl group, an ethoxymethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further study and development.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-cyclopropyl-6-(ethoxymethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-2-15-7-10-5-9(6-12)13-11(14-10)8-3-4-8/h5,8H,2-4,7H2,1H3

InChI Key

KWFIJLTYZLWZKY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=NC(=N1)C2CC2)C#N

Origin of Product

United States

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